![molecular formula C8H5BrN2O B6253017 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1190317-92-0](/img/no-structure.png)

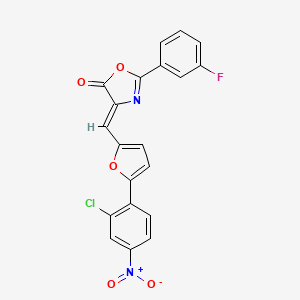

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is similar to the one you’re asking about . It has a molecular weight of 225.04 and its IUPAC name is 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of a similar compound, “1H-Pyrrolo[2,3-b]pyridine”, is available . It has a molecular weight of 118.1359 .Chemical Reactions Analysis

There’s a study on the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors .Physical and Chemical Properties Analysis

The compound “3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile” has a molecular weight of 222.04 . It’s a solid at room temperature and should be stored in a freezer .Mecanismo De Acción

Target of Action

The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathways .

Biochemical Pathways

The compound affects the FGF-FGFR axis , a signal transduction pathway that regulates various biological processes . By inhibiting FGFRs, the compound disrupts the activation of downstream signaling, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place . This suggests that exposure to air and light might affect the compound’s stability and, consequently, its efficacy.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and its derivatives have shown potent activities against FGFR1, 2, and 3 . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The interaction between this compound and FGFRs could potentially influence these biochemical reactions .

Cellular Effects

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . These compounds also significantly inhibited the migration and invasion of 4T1 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of FGFRs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .

Metabolic Pathways

Given its interaction with FGFRs, it could potentially influence metabolic flux or metabolite levels .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves the bromination of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde followed by oxidation to form the desired product.", "Starting Materials": [ "1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium acetate to the reaction mixture to neutralize the excess bromine.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in acetic acid and add hydrogen peroxide dropwise while stirring at room temperature until the reaction is complete.", "Step 7: Extract the product with ethyl acetate and wash with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the pure product." ] } | |

Número CAS |

1190317-92-0 |

Fórmula molecular |

C8H5BrN2O |

Peso molecular |

225 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.